molecular formula C11H13NO2 B3024161 4-(2-Methoxyphenyl)pyrrolidin-2-one CAS No. 1020718-50-6

4-(2-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B3024161
CAS No.: 1020718-50-6
M. Wt: 191.23 g/mol
InChI Key: ZJWRMPWIYONZSB-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of an acid catalyst to form the corresponding Schiff base. This intermediate is then cyclized to form the pyrrolidinone ring. The reaction conditions typically involve heating the mixture under reflux for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The starting materials and catalysts used in industrial production are often chosen for their cost-effectiveness and availability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxyphenyl group and the lactam ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Biological Activity

Overview

4-(2-Methoxyphenyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone class, characterized by a five-membered lactam structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Research has demonstrated its ability to interact with various biological targets, suggesting a diverse range of applications in drug development.

  • Chemical Formula: C12_{12}H13_{13}NO\
  • Molecular Weight: 201.24 g/mol
  • Structure: The compound features a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It may inhibit certain enzyme activities by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

Studies have explored the anticancer effects of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. The compound has shown promising results in reducing the viability of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest .

Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50_{50} values ranging from 10 µM to 20 µM across different cell lines. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analyses .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating substantial antimicrobial activity .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC_{50 / MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli32
AnticancerVarious cancer cell lines10 - 20
AntiarrhythmicRat coronary artery modelNot specified

Properties

IUPAC Name

4-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-9(10)8-6-11(13)12-7-8/h2-5,8H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWRMPWIYONZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632579
Record name 4-(2-Methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-50-6
Record name 4-(2-Methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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